Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate
Description
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate is a tertiary amine-containing ester with a propanoate backbone functionalized by a diethylaminoethylamino group. The diethylaminoethyl group likely enhances solubility in polar organic solvents and confers basicity, making it relevant in coordination chemistry or as an intermediate in drug design .
Properties
IUPAC Name |
ethyl 3-[2-(diethylamino)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-4-13(5-2)10-9-12-8-7-11(14)15-6-3/h12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCRMRSMKIXJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate typically involves the esterification of 3-aminopropanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The diethylamino group is introduced through a subsequent reaction with diethylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
Physical and Chemical Properties
- Solubility: The diethylaminoethyl group enhances solubility in polar solvents (e.g., ethanol, DMF), whereas aromatic analogs (e.g., 4-methoxyphenyl derivative) show higher lipid compatibility .
- Melting Points: Aromatic derivatives (e.g., benzopyranones in ) exhibit high melting points (>200°C) due to crystalline packing, while aliphatic analogs (e.g., ) melt below 100°C .
Biological Activity
Ethyl 3-{[2-(diethylamino)ethyl]amino}propanoate, also known as ethyl 3-(diethylamino)propanoate, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure:
- Molecular Formula: C9H19N O2
- Molecular Weight: 173.25 g/mol
The synthesis of this compound typically involves the esterification of 3-aminopropanoic acid with ethanol, followed by the introduction of the diethylamino group through a reaction with diethylamine. This process is often conducted under reflux conditions to ensure complete conversion and high yield .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The diethylamino moiety can modulate receptor activity, while the ester group is subject to hydrolysis, releasing active intermediates that may exert biological effects. The specific pathways and targets depend on the context of use, but potential mechanisms include:
- Receptor Interaction: The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation: It may act as an inhibitor or activator for specific enzymes involved in metabolic pathways .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various bacterial strains.
- Cytotoxic Effects: In vitro studies indicate that the compound may induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects: The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression models .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The study utilized MTT assays to measure cell viability post-treatment. Results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for inducing cell death in tumor cells .
Industrial Applications
In addition to its biological activities, this compound serves as a valuable building block in the synthesis of more complex molecules. Its applications extend into pharmaceutical development, where it can be used as an intermediate in drug synthesis. Furthermore, it has potential uses in the production of specialty chemicals due to its unique chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
